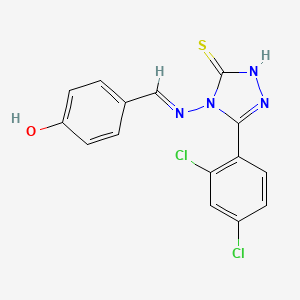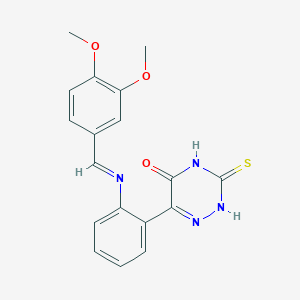
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a butanyl chain, which is further connected to a benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1-amino-2-butanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide involves its interaction with specific molecular targets in biological systems. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Hydroxy-2-butanyl)-2-methylbenzamide
- N-(1-Hydroxy-2-butanyl)-3-methylbenzamide
- N-(1-Hydroxy-2-butanyl)-4-ethylbenzamide
Uniqueness
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide is unique due to the specific positioning of the methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
791831-18-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-(1-hydroxybutan-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-11(8-14)13-12(15)10-6-4-9(2)5-7-10/h4-7,11,14H,3,8H2,1-2H3,(H,13,15) |
Clave InChI |
BQADMKZKMUYENW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981054.png)
![Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981055.png)
![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11981059.png)

![methyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981066.png)

![2-(2-chlorophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981068.png)
![(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11981072.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11981079.png)
![(2E)-1-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B11981086.png)

![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11981121.png)
